molecular formula C19H19N3O2 B10944583 N-(2,3-dimethylphenyl)-1-(phenoxymethyl)-1H-pyrazole-3-carboxamide

N-(2,3-dimethylphenyl)-1-(phenoxymethyl)-1H-pyrazole-3-carboxamide

Cat. No.: B10944583
M. Wt: 321.4 g/mol
InChI Key: YETHGXGNEBNYAT-UHFFFAOYSA-N
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Description

N-(2,3-dimethylphenyl)-1-(phenoxymethyl)-1H-pyrazole-3-carboxamide is an organic compound with a complex structure that includes a pyrazole ring, a phenoxymethyl group, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dimethylphenyl)-1-(phenoxymethyl)-1H-pyrazole-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Introduction of the phenoxymethyl group: This step involves the reaction of the pyrazole intermediate with a phenoxymethyl halide in the presence of a base such as potassium carbonate.

    Formation of the carboxamide group: The final step involves the reaction of the intermediate with an appropriate amine, such as 2,3-dimethylaniline, under conditions that facilitate amide bond formation, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of alternative solvents and reagents to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dimethylphenyl)-1-(phenoxymethyl)-1H-pyrazole-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenoxymethyl group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

N-(2,3-dimethylphenyl)-1-(phenoxymethyl)-1H-pyrazole-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate.

    Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N-(2,3-dimethylphenyl)-1-(phenoxymethyl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

N-(2,3-dimethylphenyl)-1-(phenoxymethyl)-1H-pyrazole-3-carboxamide can be compared with other similar compounds, such as:

These compounds share structural similarities but may differ in their chemical properties and applications. For example, N-(2,3-dimethylphenyl)-2-phenoxyacetamide may have different reactivity due to the presence of the acetamide group instead of the pyrazole ring.

Conclusion

This compound is a versatile compound with a wide range of applications in scientific research. Its unique structure allows it to undergo various chemical reactions, making it a valuable building block in organic synthesis. Its potential biological activity also makes it an interesting target for pharmaceutical research.

Properties

Molecular Formula

C19H19N3O2

Molecular Weight

321.4 g/mol

IUPAC Name

N-(2,3-dimethylphenyl)-1-(phenoxymethyl)pyrazole-3-carboxamide

InChI

InChI=1S/C19H19N3O2/c1-14-7-6-10-17(15(14)2)20-19(23)18-11-12-22(21-18)13-24-16-8-4-3-5-9-16/h3-12H,13H2,1-2H3,(H,20,23)

InChI Key

YETHGXGNEBNYAT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)C2=NN(C=C2)COC3=CC=CC=C3)C

Origin of Product

United States

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